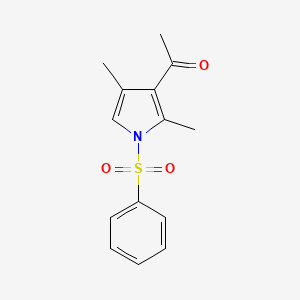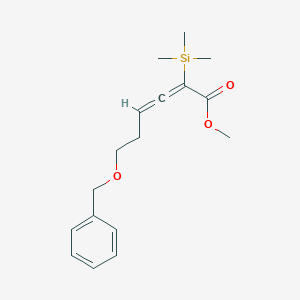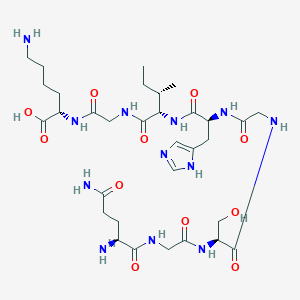
1-Pentanol, 5,5-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanol, 5,5-diiodo- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two iodine atoms attached to the fifth carbon of the pentanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentanol, 5,5-diiodo- can be synthesized through the iodination of 1-pentanol. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the fifth carbon position.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentanol, 5,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atoms can be reduced to form 1-pentanol.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of pentanal or pentanoic acid.
Reduction: Formation of 1-pentanol.
Substitution: Formation of 1-pentanol derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving iodine metabolism.
Medicine: Explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Mecanismo De Acción
The mechanism of action of 1-pentanol, 5,5-diiodo- involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atoms can engage in halogen bonding and substitution reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
1-Pentanol: Lacks the iodine atoms, making it less reactive in halogen-specific reactions.
5-Iodo-1-pentanol: Contains only one iodine atom, resulting in different reactivity and applications.
1,5-Pentanediol: Contains two hydroxyl groups instead of iodine atoms, leading to different chemical properties and uses.
Propiedades
Número CAS |
823180-24-1 |
|---|---|
Fórmula molecular |
C5H10I2O |
Peso molecular |
339.94 g/mol |
Nombre IUPAC |
5,5-diiodopentan-1-ol |
InChI |
InChI=1S/C5H10I2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |
Clave InChI |
HOCMFXNMNNPGGZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CC(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)



![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)

![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
acetate](/img/structure/B14228420.png)
